molecular formula C25H24Br2N4O2 B283662 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide

3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No. B283662
M. Wt: 572.3 g/mol
InChI Key: KDDFTNBYPXXCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBBM and is known for its ability to selectively bind to certain proteins and enzymes in the body. In

Mechanism of Action

The mechanism of action of DBBM involves its selective binding to certain proteins and enzymes in the body. This binding can either activate or inhibit the function of these proteins and enzymes, depending on their role in the body. By selectively targeting these proteins and enzymes, DBBM can be used to study their function and role in various diseases.
Biochemical and Physiological Effects:
DBBM has been shown to have various biochemical and physiological effects in the body. Studies have shown that it can modulate the activity of certain enzymes, including protein kinases and phosphatases, which play a crucial role in various cellular processes. DBBM has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBBM in lab experiments is its ability to selectively bind to certain proteins and enzymes in the body. This property makes it useful for studying the function of these proteins and enzymes and their role in various diseases. However, one of the limitations of using DBBM is its potential toxicity. Studies have shown that DBBM can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DBBM. One area of research is its potential use in drug discovery and development. Its ability to selectively bind to certain proteins makes it a promising candidate for developing targeted therapies for various diseases. Another area of research is its potential use in studying the function of certain enzymes and proteins in the body. By selectively targeting these proteins and enzymes, DBBM can be used to study their function and role in various diseases. Additionally, future research could focus on optimizing the synthesis of DBBM to produce higher yields and purity.

Synthesis Methods

The synthesis of DBBM involves several steps, including the reaction of 3,5-dibromo-2-methoxybenzoic acid with 2-amino-4-butylphenol to form the intermediate compound. The intermediate is then reacted with 2-methyl-5-nitrobenzotriazole to form the final product, DBBM. The synthesis of DBBM has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

DBBM has been extensively studied for its potential applications in scientific research. One of the main areas of research is its ability to selectively bind to certain proteins and enzymes in the body. This property makes it useful for studying the function of these proteins and enzymes and their role in various diseases. DBBM has also been studied for its potential use in drug discovery and development. Its ability to selectively bind to certain proteins makes it a promising candidate for developing targeted therapies for various diseases.

properties

Molecular Formula

C25H24Br2N4O2

Molecular Weight

572.3 g/mol

IUPAC Name

3,5-dibromo-N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C25H24Br2N4O2/c1-4-5-6-16-7-9-18(10-8-16)31-29-22-11-15(2)21(14-23(22)30-31)28-25(32)19-12-17(26)13-20(27)24(19)33-3/h7-14H,4-6H2,1-3H3,(H,28,32)

InChI Key

KDDFTNBYPXXCOR-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC(=C4OC)Br)Br)C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C(=CC(=C4)Br)Br)OC)C

Origin of Product

United States

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